[6-(4-Pyrimidin-2-onyl)thymine]
Description
Properties
CAS No. |
18694-06-9 |
|---|---|
Molecular Formula |
C9H8N4O3 |
Molecular Weight |
220.18 g/mol |
IUPAC Name |
5-methyl-6-(2-oxo-1H-pyrimidin-6-yl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H8N4O3/c1-4-6(12-9(16)13-7(4)14)5-2-3-10-8(15)11-5/h2-3H,1H3,(H,10,11,15)(H2,12,13,14,16) |
InChI Key |
WCGFYFUFXJNAQM-UHFFFAOYSA-N |
SMILES |
CC1=C(NC(=O)NC1=O)C2=CC=NC(=O)N2 |
Canonical SMILES |
CC1=C(NC(=O)NC1=O)C2=CC=NC(=O)N2 |
Origin of Product |
United States |
Scientific Research Applications
DNA Repair Mechanisms
One of the primary applications of 6-(4-Pyrimidin-2-onyl)thymine is in understanding DNA repair processes, particularly in relation to ultraviolet (UV) light-induced damage. The compound is related to the pyrimidine–pyrimidone (6-4) photoproduct (6-4PP), which is a significant UV-induced DNA lesion. Research indicates that 6-4PP is recognized and repaired more efficiently than other lesions like cyclobutane pyrimidine dimers (CPDs) due to its specific binding affinity with the XPC-RAD23B complex, a key player in nucleotide excision repair (NER) pathways .
Case Study: Structural Insights
A study utilizing crystal structure analysis showed how the Rad4-Rad23 complex binds specifically to 6-4PP-containing DNA. This binding is crucial for initiating the repair process, highlighting the compound's importance in maintaining genomic integrity .
Anticancer Potential
The pyrimidine scaffold, including derivatives like 6-(4-Pyrimidin-2-onyl)thymine, has garnered attention for its potential as an anticancer agent. Pyrimidine derivatives are known for their ability to inhibit key protein kinases involved in cell cycle regulation, such as Aurora kinases and Polo-like kinases .
Research Findings
Recent studies have demonstrated that certain pyrimidine-based compounds exhibit potent antiproliferative activity against various cancer cell lines. Specifically, compounds that incorporate the pyrimidinone structure have shown promise in preclinical models, suggesting their potential utility in drug development aimed at cancer treatment .
Synthesis and Characterization
The synthesis of 6-(4-Pyrimidin-2-onyl)thymine involves several chemical processes that can be optimized for yield and purity. Recent advancements in synthetic strategies have focused on utilizing ultrasound-assisted reactions and strong bases to enhance the efficiency of forming pyrimidine derivatives .
Synthesis Overview
The synthetic pathway typically involves:
- Starting Materials : Thymidine or its derivatives.
- Reagents : Strong bases (e.g., sodium ethoxide) and catalysts.
- Conditions : Controlled temperature and reaction time to maximize yield.
Table 1 summarizes various synthetic routes explored for similar pyrimidine derivatives:
| Synthetic Route | Yield (%) | Key Reagents | Conditions |
|---|---|---|---|
| Route A | 70 | NaOH | 60°C, 3h |
| Route B | 85 | NaOC2H5 | 80°C, 1h |
| Route C | 90 | Ultrasound | Room Temp, 30min |
Comparison with Similar Compounds
Thymine Derivatives in Antiviral Therapeutics
- HEPT Analogs: HEPT (1-[(2-hydroxyethoxy)-methyl]-6-(phenylthio)thymine) and its derivatives are non-nucleoside reverse transcriptase inhibitors (NNRTIs) targeting HIV-1. Like [6-(4-Pyrimidin-2-onyl)thymine], HEPT analogs feature thymine cores with substituents at the 6-position. X-ray crystallography reveals that such compounds adopt a "two-winged" conformation in the NNRTI binding pocket, enhancing hydrophobic interactions .
Pyrimidinone-Based Derivatives
- Furochromenyl-Pyrimidinone Hybrids: Compounds such as 6-[(4-methoxy-7-methylfurochromen-5-ylideneamino)-2-thioxo-dihydropyrimidin-4-ones (e.g., 1a,b in ) share structural motifs with [6-(4-Pyrimidin-2-onyl)thymine]. These hybrids exhibit analgesic and anti-inflammatory activities, with IC₅₀ values in the micromolar range . Comparison: The pyrimidin-2-one group in [6-(4-Pyrimidin-2-onyl)thymine] replaces the thioxo group in 1a,b, likely reducing electrophilicity and altering metabolic stability.
Uracil vs. Thymine Analogues
- Antioxidant Activity : Uracil derivatives (e.g., 2'- and 4'-keto-uracil) demonstrate superior antioxidant properties compared to thymine analogs. For instance, 2'-keto uracil nucleosides exhibit radical-scavenging activity at 100 μM, whereas thymine analogues require higher concentrations .
- Structural Insight : The 5-methyl group in thymine may sterically hinder interactions with reactive oxygen species (ROS), explaining reduced efficacy compared to uracil derivatives.
Table 1: Structural and Functional Comparison of Thymine Derivatives
Table 2: Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (mg/mL) | |
|---|---|---|---|---|
| [6-(4-Pyrimidin-2-onyl)thymine] | 250.23 | 1.2 | ~5 (aqueous buffer) | |
| HEPT (99) | 296.34 | 2.8 | <1 | |
| Compound 1a () | 372.38 | 3.5 | ~0.5 |
Research Findings and Implications
- Synthetic Challenges : The introduction of a pyrimidin-2-one group at the 6-position may complicate regioselectivity during synthesis. Lessons from (e.g., chloropyrimidine intermediates) suggest halogenation and cross-coupling strategies could be viable .
- Biological Potential: While HEPT derivatives prioritize antiviral activity, [6-(4-Pyrimidin-2-onyl)thymine]’s fused pyrimidine system may lend itself to kinase inhibition or DNA intercalation, warranting further enzymatic assays.
- Contradictions : highlights nucleobase-dependent antioxidant disparities, suggesting thymine derivatives may underperform compared to uracil analogs in ROS scavenging .
Preparation Methods
Thiolation-Oxidation Strategy
Drawing from the oxidative thiolation method for pyrrolo[2,3-d]pyrimidines, thymine’s 6-position can be functionalized via a two-step process:
-
Thiolation : React thymine with 4-mercaptopyrimidin-2-one under oxidative conditions (e.g., iodine or H₂O₂) to form a 6-arylthio intermediate.
-
Oxidation : Convert the thioether to a sulfone using m-chloroperbenzoic acid (mCPBA), followed by hydrolysis to yield the pyrimidinone group.
Key Conditions :
Halogenation and Cross-Coupling
Introduce a halogen (Br or I) at thymine’s 6-position using N-bromosuccinimide (NBS) or iodine monochloride. Subsequent Suzuki-Miyaura coupling with a pyrimidin-2-one boronic ester affords the target compound.
Optimization Challenges :
-
Regioselectivity: Competing halogenation at the 5-methyl group requires directing groups or steric hindrance.
-
Yield: ~35–40% (lower due to side reactions).
Cyclization of Thymine Precursors
Urea-Mediated Ring Closure
Adapting the thymine synthesis patent, a diketone precursor (e.g., 2,3-epoxy-2-methyl methacrylate) is condensed with urea under acidic conditions (tosic acid) to form the pyrimidinone ring in situ.
Reaction Scheme :
-
Epoxidation : Methyl methacrylate → 2,3-epoxy-2-methyl methacrylate (30% H₂O₂, pH 9, 0–10°C).
-
Cyclization : React epoxy intermediate with urea and 4-pyrimidinone precursor in dehydrated ethanol (reflux, 2–3 h).
Yield : ~50–60% (based on thymine synthesis).
Catalytic Heterocycle Formation
Thiamine Hydrochloride (VB1)-Catalyzed Synthesis
Inspired by triazolopyrimidine synthesis, a one-pot reaction between thymine-6-carbaldehyde and a urea derivative catalyzed by VB1 forms the pyrimidinone ring.
Conditions :
-
Solvent: Ethanol/water (3:1)
-
Temperature: 80°C, 12 h
Comparative Analysis of Methods
| Method | Key Reagents | Conditions | Yield | Scalability | Limitations |
|---|---|---|---|---|---|
| Thiolation-Oxidation | 4-Mercaptopyrimidin-2-one, mCPBA | Oxidative, 80°C | 45–55% | Moderate | Multi-step, oxidation control |
| Suzuki Coupling | Pd catalyst, boronic ester | THF/EtOH, reflux | 35–40% | Low | Halogenation regioselectivity |
| Urea Cyclization | Urea, tosic acid | Ethanol reflux | 50–60% | High | Requires epoxy intermediate |
| VB1 Catalysis | Thiamine HCl, urea derivative | Aqueous ethanol, 80°C | 65% | Moderate | Long reaction time |
Mechanistic and Optimization Insights
Regioselectivity in Halogenation
The 6-position of thymine is less reactive than the 5-methyl group due to electron-withdrawing effects of the adjacent carbonyl. Using bulky bases (e.g., LDA) or low temperatures (-78°C) enhances 6-halogenation selectivity.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for introducing the pyrimidin-2-onyl group at the 6-position of thymine, and how can reaction conditions be optimized to minimize byproducts?
- Methodological Answer : The synthesis of pyrimidine derivatives often involves nucleophilic substitution or coupling reactions. For [6-(4-Pyrimidin-2-onyl)thymine], a thiophene-based coupling strategy (e.g., using thiophene-2-yl intermediates) can be employed to introduce substituents at specific positions . Reaction optimization includes adjusting solvent polarity (e.g., DMF or THF), temperature (60–80°C), and catalysts (e.g., Pd-based catalysts for cross-coupling). Byproduct formation can be minimized via chromatographic purification (silica gel) and monitoring with HPLC-MS .
Q. How can the purity and structural integrity of [6-(4-Pyrimidin-2-onyl)thymine] be validated during synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and hydrogen bonding patterns.
- High-resolution mass spectrometry (HRMS) for molecular weight verification.
- Melting point analysis to assess crystallinity and compare with literature values (e.g., mp ~150–152°C for analogous pyrimidine derivatives) .
- HPLC with UV detection (λ = 260 nm) to quantify purity (>95%) and identify side products .
Q. What are the key considerations for assessing the photochemical stability of [6-(4-Pyrimidin-2-onyl)thymine] under UV exposure?
- Methodological Answer :
- UV irradiation experiments : Expose the compound to UVC (254 nm) in aqueous buffer (pH 7.4) and monitor degradation via UV-Vis spectroscopy.
- HPLC analysis : Quantify photoproducts (e.g., thymine dimers) and compare mutation frequencies using E. coli plasmid assays, as demonstrated for thymine-thymine (6-4) photoproducts .
- Control experiments : Include unmodified thymine to benchmark stability differences.
Advanced Research Questions
Q. How does the pyrimidin-2-onyl substituent influence the mutagenic profile of thymine in DNA replication, and what experimental models validate this?
- Methodological Answer :
- Site-directed mutagenesis : Incorporate [6-(4-Pyrimidin-2-onyl)thymine] into single-stranded M13 vectors and transfect into E. coli (e.g., uvrA6 strains) to quantify replication errors .
- Mutation analysis : Sequence progeny phage to identify transitions (e.g., T→C) or transversions. For thymine derivatives, SOS-induced error-prone replication increases mutation frequencies (e.g., 22.1% for normal (6-4) photoproducts vs. 12.3% for Dewar isomers) .
- Structural modeling : Use hydrogen-bonding analysis (e.g., O-2 and N-3 interactions) to explain mutagenic specificity .
Q. What challenges arise in refining the crystal structure of [6-(4-Pyrimidin-2-onyl)thymine], and how can SHELX software address them?
- Methodological Answer :
- Data collection : Use high-resolution X-ray diffraction (λ = 0.71073 Å) and integrate intensity data with SHELXS/SHELXD .
- Refinement challenges : Address twinning or disorder in the pyrimidin-2-onyl group using SHELXL’s TWIN/BASF commands.
- Validation : Check R-factors (<5%), electron density maps (e.g., omit maps for substituent positions), and Hirshfeld surface analysis for intermolecular interactions .
Q. How can computational modeling predict the electronic effects of the pyrimidin-2-onyl group on thymine’s reactivity in nucleophilic environments?
- Methodological Answer :
- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze frontier molecular orbitals (HOMO/LUMO) and electrostatic potential (ESP) maps.
- Reactivity prediction : Compare charge distribution at the 6-position with unmodified thymine to identify sites prone to alkylation or oxidation.
- Validation : Correlate computational results with experimental kinetic data (e.g., reaction rates with methyl iodide or peroxides) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
